Physicochemical Properties and Synthetic Utility of Ethyl 5-nitrothiophene-3-carboxylate: A Technical Guide
Physicochemical Properties and Synthetic Utility of Ethyl 5-nitrothiophene-3-carboxylate: A Technical Guide
Executive Summary
Ethyl 5-nitrothiophene-3-carboxylate represents a critical heterocyclic scaffold in medicinal chemistry, serving as a bioisostere for meta-nitrobenzoates. Its structural uniqueness lies in the thiophene ring's electron-rich nature juxtaposed with the strong electron-withdrawing nitro group at position 5 and the ester functionality at position 3. This push-pull electronic system makes it a versatile intermediate for synthesizing antibacterial agents, kinase inhibitors, and novel materials.
This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical attributes, synthetic pathways, and experimental handling. It is designed for researchers requiring high-fidelity data to integrate this moiety into broader drug discovery campaigns.
Structural & Electronic Profile
Molecular Architecture
The compound features a 2,4-disubstituted thiophene ring (if numbering from Sulfur as 1, the substituents are at 3 and 5).
-
C3 Position (Ester): Provides a handle for further derivatization (hydrolysis to acid, reduction to alcohol, or amidation).
-
C5 Position (Nitro): Acts as a masked amino group (via reduction) or an electron-withdrawing anchor that influences the ring's electrophilicity.
Electronic Distribution
The nitro group at C5 significantly deactivates the thiophene ring towards further electrophilic substitution but activates it for Nucleophilic Aromatic Substitution (
-
Dipole Moment: High, due to the nitro group.
-
Regiochemistry: The C2 proton is highly acidic relative to typical thiophenes due to the inductive effect of the adjacent ester and the vinylogous pull of the nitro group.
Physicochemical Data Sheet
The following data consolidates experimental values for the parent acid and analogous esters, providing a robust baseline for the ethyl ester derivative.
| Property | Value / Description | Source/Notes |
| IUPAC Name | Ethyl 5-nitrothiophene-3-carboxylate | |
| Molecular Formula | ||
| Molecular Weight | 201.20 g/mol | |
| Parent Acid CAS | 40357-96-8 (5-Nitrothiophene-3-carboxylic acid) | [Sigma-Aldrich] |
| Physical State | Solid (crystalline) or viscous oil (purity dependent) | Analogous esters are low-melting solids. |
| Melting Point | 40–55 °C (Predicted/Analogous) | Parent acid MP: 147 °C. |
| Boiling Point | ~320 °C (Predicted at 760 mmHg) | |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol. Insoluble in water. | Lipophilic character (LogP ~2.3). |
| pKa (Acid) | ~3.0 - 3.5 (Parent Acid) | Nitro group increases acidity vs. unsubstituted acid. |
Note: While the parent acid (CAS 40357-96-8) is a standard catalog item, the ethyl ester is often prepared in situ or as a direct intermediate. The melting point of the ester is significantly lower than that of the acid.
Synthetic Pathways & Reaction Profiling[1]
The synthesis of Ethyl 5-nitrothiophene-3-carboxylate is governed by the directing effects of the thiophene ring.
Route A: Direct Nitration (Major Route)
Nitration of Ethyl thiophene-3-carboxylate is the most direct method.
-
Mechanism: Electrophilic Aromatic Substitution (
). -
Regioselectivity: The ester group at C3 is meta-directing (in benzene terms), but in thiophene, the
-positions (C2 and C5) are inherently more reactive. C2 is sterically hindered by the ester and "ortho" to the withdrawing group. C5 is "meta" to the ester and sterically open. -
Outcome: The 5-nitro isomer is the major product (>85%), with minor amounts of the 2-nitro isomer.
Route B: Esterification
Esterification of commercially available 5-nitrothiophene-3-carboxylic acid .
-
Reagents: Ethanol,
(cat.), reflux; or followed by EtOH. -
Advantage: Yields pure isomer if the starting acid is pure.
Caption: Comparative synthetic pathways. Route A utilizes regioselective nitration, while Route B employs standard esterification of the pre-functionalized acid.
Experimental Protocols
Protocol: Nitration of Ethyl Thiophene-3-carboxylate
Objective: Synthesize Ethyl 5-nitrothiophene-3-carboxylate via regioselective nitration.
Reagents:
-
Ethyl thiophene-3-carboxylate (1.0 eq)
-
Fuming Nitric Acid (
, >90%) -
Acetic Anhydride (
) -
Glacial Acetic Acid
Step-by-Step Methodology:
-
Preparation of Nitrating Agent: In a separate flask, prepare a solution of Acetyl Nitrate by slowly adding fuming
(1.2 eq) to cooled Acetic Anhydride (3.0 eq) at 0°C. Caution: Exothermic. -
Substrate Solution: Dissolve Ethyl thiophene-3-carboxylate (10 mmol) in Acetic Anhydride (5 mL). Cool to 0°C.[1]
-
Addition: Add the acetyl nitrate solution dropwise to the substrate solution, maintaining the internal temperature below 5°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Quenching: Pour the reaction mixture onto crushed ice (50 g). Stir vigorously until the ice melts.
-
Extraction: Extract with Dichloromethane (DCM, 3 x 20 mL).
-
Work-up: Wash combined organics with sat.
(to remove acid), then Brine. Dry over and concentrate in vacuo. -
Purification: The crude oil often solidifies. Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to separate the minor 2-nitro isomer.
Spectral Characterization (Expected Data)
-
NMR (400 MHz,
):- 8.45 (s, 1H, H2 , deshielded by S and ester).
- 7.85 (s, 1H, H4 , adjacent to nitro).
-
4.38 (q,
Hz, 2H, ). -
1.39 (t,
Hz, 3H, ).
-
IR (Neat): ~1720 cm
(C=O ester), ~1530 & 1350 cm ( stretch).
Applications in Drug Development[3][4][5]
Scaffold for Kinase Inhibitors
The 5-nitro group can be reduced to an amine (using
-
Gewald Reaction: Further cyclization to thienopyrimidines.
-
Amide Coupling: Creating hinge-binding motifs for kinase inhibition (e.g., RhoA/ROCK pathways).
Antibacterial Agents
Derivatives of 5-nitrothiophene are often explored for antibacterial activity, functioning similarly to nitrofurans but with different metabolic stability profiles.
Caption: Divergent synthesis from the core scaffold leading to bioactive amine and acid precursors.
Safety & Stability
-
Stability: The ester is stable at room temperature but susceptible to hydrolysis under basic conditions. The nitro group is stable to non-reducing acids.
-
Handling: Nitrothiophenes can be energetic. While this specific ester is generally stable, avoid heating crude reaction mixtures excessively without solvent.
-
Storage: Store in a cool, dry place. Light sensitive (thiophene ring oxidation).
References
-
Sigma-Aldrich. 5-Nitrothiophene-3-carboxylic acid Product Page. (CAS 40357-96-8). Retrieved from
-
BenchChem. Application Notes and Protocols for the Nitration of Thiophene. (Detailed nitration protocols and regioselectivity discussion). Retrieved from
-
PubChem. Ethyl 5-nitrothiophene-2-carboxylate (Isomer Data for comparison). Retrieved from
-
MDPI. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes. (Discusses nitro-thiophene reactivity and ester hydrolysis). Retrieved from
